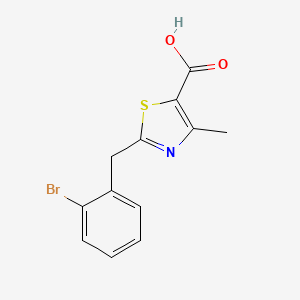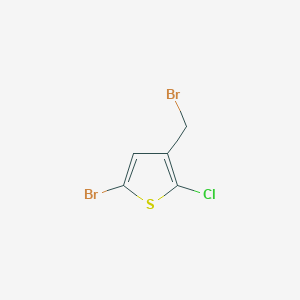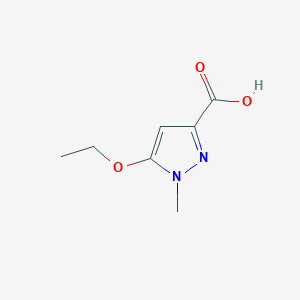![molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5](/img/structure/B1441999.png)
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is often stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves the use of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide with p-toluenesulfonyl chloride in pyridine at 25℃ for 12 hours . This is followed by a reaction with ethanolamine in pyridine at 25℃ for 1 hour .Molecular Structure Analysis
The InChI code for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is 1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) . The exact mass of the compound is 210.974503 .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine has a density of 1.9±0.1 g/cm3 . Its LogP value is 2.53, and it has a PSA of 55.43000 . The compound is solid at room temperature .Applications De Recherche Scientifique
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is used in the synthesis of derivatives that inhibit the Fibroblast Growth Factor Receptor (FGFR). The FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Results or Outcomes: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field: Endocrinology
- Summary of Application: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is used in the synthesis of compounds that can reduce blood glucose levels .
- Methods of Application: The compound is used in the synthesis of a series of pyrrolo[3,4-c]pyridine derivatives .
- Results or Outcomes: The synthesized compounds were found to be effective in reducing blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine can be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have a wide range of potential applications in various scientific fields .
- Methods of Application: The compound is used in the synthesis of a series of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes: This research has been developing a class of 1H-pyrazolo[3,4-b]pyridine derivatives with development prospects .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYMEQGRDQCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696645 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
CAS RN |
943323-55-5 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-1-N-[2-(3-methylphenoxy)ethyl]benzene-1,2-diamine](/img/structure/B1441918.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)






![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
